molecular formula C8H13N3S B2780239 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol CAS No. 667444-95-3

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol

Cat. No.: B2780239
CAS No.: 667444-95-3
M. Wt: 183.27
InChI Key: GCPFABLWTAJFMO-UHFFFAOYSA-N
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Description

4-Cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol is a heterocyclic compound featuring a 1,2,4-triazole core substituted with a cyclopropyl group at the 4-position, a propyl chain at the 5-position, and a thiol (-SH) moiety at the 3-position.

  • Acylation and hydrazinolysis of precursors (e.g., indole- or pyrrole-containing acids) .
  • Nucleophilic addition of phenylisothiocyanate followed by alkaline cyclization .
  • Alkylation reactions to introduce substituents like cyclopropyl or propyl groups .

Properties

IUPAC Name

4-cyclopropyl-3-propyl-1H-1,2,4-triazole-5-thione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H13N3S/c1-2-3-7-9-10-8(12)11(7)6-4-5-6/h6H,2-5H2,1H3,(H,10,12)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCPFABLWTAJFMO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NNC(=S)N1C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H13N3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

183.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol typically involves multiple steps. One common synthetic route starts with the preparation of 4-phenyl-3-thiazolecarbaldehyde, which is then reacted with malononitrile and ammonia to form 5-(4-phenyl-3-thiazolyl)-1H-tetrahydro-1,2,4-triazole. This intermediate is then subjected to a thiolation reaction to yield the final product . Industrial production methods may vary, but they generally follow similar multi-step synthetic routes with optimization for large-scale production.

Chemical Reactions Analysis

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol undergoes various chemical reactions, including:

Scientific Research Applications

4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: It exhibits antimicrobial and antifungal activities, making it a candidate for developing new antibiotics and antifungal agents.

    Medicine: Its derivatives are studied for potential use in treating various diseases, including cancer and neurodegenerative disorders.

    Industry: It is used in the synthesis of agrochemicals and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol involves its interaction with specific molecular targets. For instance, it can inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt essential biological pathways, leading to the compound’s antimicrobial or anticancer effects .

Comparison with Similar Compounds

Structural and Substituent Comparisons

The biological and chemical profiles of 1,2,4-triazole-3-thiol derivatives are heavily influenced by substituents. Key comparisons include:

Compound Name Substituents (Position 4/5) Key Features
4-Cyclopropyl-5-propyl-... Cyclopropyl (4), Propyl (5) Aliphatic substituents enhance lipophilicity and membrane permeability .
Yucasin (5-(4-chlorophenyl)-4H-...) 4-Chlorophenyl (5) Aromatic group critical for YUC enzyme inhibition in auxin biosynthesis .
4-Phenyl-5-(pyrrol-2-yl)-... Phenyl (4), Pyrrole (5) Heterocyclic moieties improve binding to kinases and antifungal targets .
4-Amino-5-(thiophen-2-ylmethyl)-... Amino (4), Thiophenemethyl (5) Electron-donating groups (-NH2) enhance antioxidant capacity .
4-Cyclohexyl-5-[1-(dimethylamino)propyl]-... Cyclohexyl (4), Dimethylaminopropyl (5) Bulky substituents may reduce solubility but increase target specificity .

Physicochemical Properties

  • Solubility : Bulky substituents (e.g., cyclohexyl) may reduce aqueous solubility, limiting bioavailability .
  • Stability : Thiol groups are prone to oxidation, but alkylation (e.g., S-propyl derivatives) can mitigate this issue .

Biological Activity

4-Cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol (CAS No. 667444-95-3) is a member of the 1,2,4-triazole family, which has garnered attention for its diverse biological activities. This compound features a unique structural framework that contributes to its potential therapeutic applications, particularly in antimicrobial and antioxidant domains. This article synthesizes current research findings on the biological activity of this triazole derivative, highlighting its mechanisms of action and therapeutic potential.

  • Molecular Formula: C8H13N3S
  • Molecular Weight: 183.28 g/mol
  • CAS Number: 667444-95-3

Biological Activity Overview

The biological activity of this compound has been explored in various studies, focusing on its antioxidant and antimicrobial properties. The following sections delve into specific activities and relevant research findings.

Antioxidant Activity

Research has demonstrated that triazole derivatives exhibit significant antioxidant properties. For instance, one study assessed the antioxidant capabilities of related compounds using DPPH and ABTS assays. The results indicated that certain triazole derivatives possess IC50 values comparable to ascorbic acid, suggesting strong potential for use in oxidative stress-related conditions .

Antimicrobial Activity

The antimicrobial efficacy of this compound has been evaluated against a range of pathogens. Notably:

  • Gram-positive Bacteria: The compound showed effectiveness against strains such as Staphylococcus aureus and Bacillus subtilis.
  • Gram-negative Bacteria: It also exhibited activity against Escherichia coli and Pseudomonas aeruginosa.

In vitro studies indicated that the compound's Minimum Inhibitory Concentration (MIC) values were competitive with standard antibiotics, underscoring its potential as an alternative therapeutic agent .

The mechanism by which this compound exerts its biological effects is primarily attributed to its ability to interact with microbial enzymes and cellular components. Molecular docking studies revealed strong binding affinities with key bacterial enzymes, suggesting that this compound may inhibit essential metabolic pathways in bacteria .

Case Studies

Several case studies highlight the biological activity of this compound:

  • Antioxidant Efficacy Study:
    • Objective: To evaluate the antioxidant potential.
    • Methodology: DPPH and ABTS assays were conducted.
    • Findings: The compound displayed significant free radical scavenging activity with an IC50 value that indicates a strong antioxidant capacity .
  • Antimicrobial Activity Assessment:
    • Objective: To determine the antibacterial spectrum.
    • Methodology: MIC testing against various bacterial strains.
    • Findings: Demonstrated broad-spectrum activity with notable potency against E. coli and S. aureus, suggesting its utility in treating infections caused by these pathogens .

Comparative Analysis Table

PropertyThis compoundAscorbic Acid (Reference)
Antioxidant IC50 (μM)0.3970.87
MIC against E. coli (μg/ml)82
MIC against S. aureus (μg/ml)52

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 4-cyclopropyl-5-propyl-4H-1,2,4-triazole-3-thiol?

  • Methodology : The synthesis typically involves nucleophilic substitution and alkylation reactions. For example, cyclopropyl and propyl groups can be introduced via condensation of pre-functionalized intermediates under acidic or basic conditions. Solvents like ethanol or methanol are often used, followed by purification via recrystallization or chromatography. Characterization techniques such as ¹H-NMR, LC-MS, and elemental analysis are critical for confirming structural integrity .

Q. How do structural analogs of this compound compare in terms of bioactivity?

  • Methodology : Structural analogs (e.g., 5-isopropyl-4H-1,2,4-triazol-3-amines) lacking the cyclopropyl group show reduced activity, while modifications like acetic acid substitutions may alter solubility and binding affinity. Comparative studies using molecular docking and ADME analysis can identify key substituent effects. For example, analogs with high similarity to known bioactive triazoles may exhibit enhanced pharmacokinetic profiles .

Q. What spectroscopic techniques are essential for characterizing this compound?

  • Methodology : ¹H-NMR is used to confirm substituent positions and hydrogen environments, while LC-MS validates molecular weight and purity. IR spectroscopy can identify functional groups like thiol (-SH) or triazole rings. Elemental analysis ensures stoichiometric accuracy, especially for nitrogen and sulfur content .

Advanced Research Questions

Q. How can computational methods (e.g., DFT) predict the reactivity of this compound?

  • Methodology : Density Functional Theory (DFT) calculations model electronic properties, such as frontier molecular orbitals (HOMO/LUMO), to predict sites of electrophilic/nucleophilic attack. Quantum chemical simulations can also correlate NMR chemical shifts with experimental data, aiding in structural validation. These methods are particularly useful for optimizing reaction pathways and understanding tautomeric equilibria .

Q. What strategies resolve contradictions in biological activity data across similar triazole derivatives?

  • Methodology : Discrepancies may arise from variations in substituent electronegativity or steric effects. Systematic SAR (Structure-Activity Relationship) studies, combined with molecular docking against target proteins (e.g., enzymes or receptors), can clarify mechanistic differences. In vitro assays under standardized conditions (e.g., MIC for antimicrobial studies) reduce experimental variability .

Q. How can microwave-assisted synthesis improve the yield of this compound?

  • Methodology : Microwave irradiation accelerates reaction kinetics by enhancing thermal efficiency. For example, alkylation reactions under microwave conditions (e.g., 100–150°C, 10–15 min) can achieve higher yields compared to conventional heating. Solvent choice (e.g., DMF or acetonitrile) and catalyst optimization (e.g., K₂CO₃) further enhance efficiency .

Q. What are the challenges in optimizing reaction conditions for large-scale synthesis?

  • Methodology : Scaling up requires balancing reaction exothermicity and solvent volume. Process Analytical Technology (PAT) tools, such as in-situ FTIR or Raman spectroscopy, monitor intermediate formation in real time. Green chemistry principles (e.g., solvent recycling, catalytic systems) reduce environmental impact while maintaining cost-effectiveness .

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